2,6-Dimethyl-benzamidine chemical properties and structure
2,6-Dimethyl-benzamidine chemical properties and structure
An In-Depth Technical Guide to 2,6-Dimethyl-benzamidine: Chemical Properties, Structure, and Synthetic Considerations
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2,6-dimethyl-benzamidine, a substituted aromatic amidine. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from predictive models, data on closely related analogues, and established chemical principles to offer valuable insights for researchers, scientists, and professionals in drug development. The guide covers the compound's predicted chemical and physical properties, its structural features with an emphasis on the influence of the 2,6-dimethyl substitution, a proposed synthetic route with a detailed experimental protocol, and a discussion of its potential applications, particularly in the realm of medicinal chemistry as a serine protease inhibitor.
Introduction: The Significance of the Benzamidine Scaffold
Benzamidines are a class of organic compounds characterized by a phenyl ring attached to a carboximidamide group. The parent compound, benzamidine, is a well-established reversible competitive inhibitor of trypsin and other serine proteases.[1][] This inhibitory activity stems from the ability of the positively charged amidinium group to interact with the negatively charged aspartate residue in the S1 pocket of these enzymes.[3] Consequently, the benzamidine scaffold is a crucial pharmacophore in the design of various therapeutic agents, including anticoagulants like dabigatran.[1]
The substitution on the benzene ring significantly modulates the electronic and steric properties of the molecule, thereby influencing its binding affinity, selectivity, and pharmacokinetic profile. The subject of this guide, 2,6-dimethyl-benzamidine, presents an interesting case where the steric hindrance from the two methyl groups ortho to the amidine functionality can be expected to play a critical role in its chemical reactivity and biological interactions.
Chemical Structure and Properties
The structure of 2,6-dimethyl-benzamidine features a central benzene ring substituted with an amidine group at position 1 and two methyl groups at positions 2 and 6.
Structural Representation
Caption: 2D and 3D representations of 2,6-Dimethyl-benzamidine.
Physicochemical Properties
The following table summarizes the predicted and known properties of 2,6-dimethyl-benzamidine and its parent compound, benzamidine, for comparison.
| Property | 2,6-Dimethyl-benzamidine | Benzamidine |
| CAS Number | 184778-43-6[4] | 618-39-3[1] |
| Molecular Formula | C₉H₁₂N₂ | C₇H₈N₂[1] |
| Molecular Weight | 148.21 g/mol | 120.15 g/mol [5] |
| Boiling Point | 253.2 ± 50.0 °C (Predicted)[4] | - |
| Density | 1.05 ± 0.1 g/cm³ (Predicted)[4] | 1.22 g/cm³[1] |
| pKa | 12.13 ± 0.50 (Predicted)[4] | 11.6[5] |
| Solubility | Poor aqueous solubility is expected due to the hydrophobic methyl groups. Likely soluble in organic solvents like ethanol, DMSO, and DMF.[6][7] | Slightly soluble in water.[1] The hydrochloride salt is water-soluble.[6][8] |
The ortho-methyl groups are expected to introduce significant steric hindrance around the amidine group. This can influence the planarity of the molecule, with the amidine group likely twisted out of the plane of the benzene ring. This conformational preference can have profound effects on its ability to fit into the active sites of enzymes.
Proposed Synthesis and Experimental Protocol
Synthetic Workflow
The proposed synthesis starts from 2,6-dimethylbenzonitrile.
Caption: Proposed synthesis of 2,6-Dimethyl-benzamidine via the Pinner reaction.
Step-by-Step Experimental Protocol
Expertise & Experience Insight: The Pinner reaction is highly sensitive to moisture. All glassware must be oven-dried, and anhydrous solvents are crucial for good yields. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Step 1: Formation of the Imidate Hydrochloride (Pinner Reaction)
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube (filled with calcium chloride).
-
Reaction Mixture: To the flask, add 2,6-dimethylbenzonitrile (1 equivalent) dissolved in anhydrous ethanol (approx. 2-3 M concentration).
-
HCl Gas Introduction: Cool the solution in an ice-water bath. Bubble dry hydrogen chloride gas through the solution with vigorous stirring. The reaction is exothermic, so maintain the temperature below 10 °C.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the starting nitrile is consumed.
-
Precipitation: Once the reaction is complete, stopper the flask and store it in a refrigerator or freezer (0 to -20 °C) overnight to allow the imidate hydrochloride salt to crystallize.
-
Isolation: Collect the crystalline product by filtration under an inert atmosphere. Wash the crystals with cold, dry diethyl ether to remove any unreacted starting material and excess HCl. Dry the product under vacuum.
Trustworthiness Note: The formation of the white crystalline imidate salt is a key indicator of a successful first step. The product should be used immediately in the next step as imidates are prone to hydrolysis.
Step 2: Conversion to Benzamidine (Aminolysis)
-
Setup: In a new oven-dried, sealed reaction vessel (e.g., a pressure tube), suspend the ethyl 2,6-dimethylbenzimidate hydrochloride (1 equivalent) in anhydrous ethanol.
-
Ammonia Addition: Cool the suspension in a dry ice/acetone bath and add a solution of anhydrous ammonia in ethanol (a saturated solution, typically 3-5 equivalents of NH₃).
-
Reaction: Seal the vessel and allow it to warm to room temperature. Stir the mixture for 24-48 hours. The progress can be monitored by observing the dissolution of the solid imidate and the formation of ammonium chloride as a byproduct.
-
Work-up: After the reaction is complete, cool the mixture and filter to remove the ammonium chloride precipitate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude 2,6-dimethyl-benzamidine can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) or by column chromatography on silica gel (using a mobile phase such as dichloromethane/methanol with a small amount of triethylamine to prevent protonation on the column).
Potential Applications in Drug Development
The primary rationale for synthesizing 2,6-dimethyl-benzamidine is its potential as a serine protease inhibitor.[10] The steric bulk of the two ortho-methyl groups is a key design element.
-
Modulation of Selectivity: While the parent benzamidine is a broad-spectrum serine protease inhibitor, the 2,6-dimethyl substitution could introduce selectivity. The bulky methyl groups may prevent the molecule from fitting into the active sites of some proteases while allowing it to bind to others with a more accommodating S1 pocket.
-
Improved Pharmacokinetics: The increased lipophilicity due to the methyl groups could enhance membrane permeability and alter the metabolic profile of the compound compared to unsubstituted benzamidine.
-
Chemical Tool for Structural Biology: This molecule could serve as a valuable tool in protein crystallography to probe the steric tolerance of the S1 binding pocket of various serine proteases.[3]
Spectroscopic Characterization (Predicted)
For unambiguous identification, the following spectral characteristics would be expected for 2,6-dimethyl-benzamidine:
-
¹H NMR:
-
A singlet for the six protons of the two methyl groups (δ ≈ 2.2-2.5 ppm).
-
A multiplet for the three aromatic protons (δ ≈ 7.0-7.4 ppm).
-
Broad signals for the NH₂ and NH protons of the amidine group, which may be exchangeable with D₂O.
-
-
¹³C NMR:
-
A signal for the methyl carbons (δ ≈ 18-22 ppm).
-
Signals for the aromatic carbons, including the quaternary carbons attached to the methyl and amidine groups.
-
A signal for the amidine carbon (C=N) at a characteristic downfield shift (δ ≈ 160-170 ppm).
-
-
IR Spectroscopy:
-
N-H stretching vibrations in the range of 3100-3500 cm⁻¹.
-
C=N stretching vibration around 1650 cm⁻¹.
-
C-H stretching of the aromatic and methyl groups around 2900-3100 cm⁻¹.
-
-
Mass Spectrometry (EI):
-
A molecular ion peak (M⁺) corresponding to the molecular weight of 148.21.
-
Characteristic fragmentation patterns.
-
Conclusion
2,6-Dimethyl-benzamidine is a molecule of significant interest due to the unique steric and electronic properties conferred by its ortho-dimethyl substitution pattern on the well-established benzamidine pharmacophore. While specific experimental data is scarce, this guide provides a robust framework based on established chemical principles and data from analogous compounds. The proposed synthetic route offers a clear pathway for its preparation, and the discussion on its potential applications highlights its promise as a selective serine protease inhibitor and a valuable tool for chemical biology and drug discovery. Further experimental validation of the properties and biological activity of this compound is warranted.
References
-
2,6-Dimethylbenzamide | C9H11NO | CID 136406 - PubChem. (n.d.). Retrieved from [Link]
-
Crystal structure of N′-(2,6-dimethylphenyl)benzenecarboximidamide tetrahydrofuran monosolvate - PMC. (n.d.). Retrieved from [Link]
-
N-(2,6-Dimethylphenyl)benzamide | C15H15NO | CID 101321 - PubChem. (n.d.). Retrieved from [Link]
-
N-(2,6-Dimethylphenyl)benzamide - PMC. (n.d.). Retrieved from [Link]
-
Benzamidine - Wikipedia. (n.d.). Retrieved from [Link]
-
List of Contents - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Benzamide, 2,6-dimethyl-4-nitro-n-(2-(4-(2-pyridinyl)-1-piperazinyl)ethyl)-, dihydrochloride. (n.d.). Retrieved from [Link]
-
Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine - NIH. (n.d.). Retrieved from [Link]
-
Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media. (n.d.). Retrieved from [Link]
-
Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Benzamidine | C7H8N2 | CID 2332 - PubChem. (n.d.). Retrieved from [Link]
-
Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. (n.d.). Retrieved from [Link]
-
Close-up view of the benzamidine inhibitor molecule in model BT5... - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties - NIH. (n.d.). Retrieved from [Link]
- CN106565540A - Synthesis method for benzamidine derivatives - Google Patents. (n.d.).
- CN106565541A - Synthesis method for benzamidine derivatives - Google Patents. (n.d.).
-
Design, synthesis, and evaluation of a novel benzamidine-based inhibitor of VEGF-C binding to Neuropilin-2 - PubMed. (n.d.). Retrieved from [Link]
-
Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) - Chair of Analytical Chemistry. (n.d.). Retrieved from [Link]
-
1D and 2D NMR spectroscopy for identification of carbamide-containing biologically active compounds - ResearchGate. (n.d.). Retrieved from [Link]
-
CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). Retrieved from [Link]
-
pKa Data Compiled by R. Williams. (n.d.). Retrieved from [Link]
Sources
- 1. Benzamidine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 2,6-DIMETHYL-BENZAMIDINE CAS#: 184778-43-6 [amp.chemicalbook.com]
- 5. Benzamidine | C7H8N2 | CID 2332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 苯甲脒 盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and evaluation of a novel benzamidine-based inhibitor of VEGF-C binding to Neuropilin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
